5,5-Dimethylpyrrolidin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

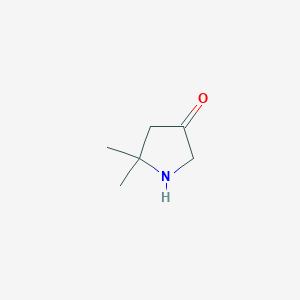

5,5-Dimethylpyrrolidin-3-one is an organic compound with the molecular formula C6H11NO . It is also known by its IUPAC name 5,5-dimethylpyrrolidin-3-ol .

Molecular Structure Analysis

The molecular weight of 5,5-Dimethylpyrrolidin-3-one is 113.15764 . The InChI code for this compound is 1S/C6H11NO/c1-6(2)3-5(8)4-7-6/h5,7-8H,3-4H2,1-2H3 .

Physical And Chemical Properties Analysis

5,5-Dimethylpyrrolidin-3-one has a molecular weight of 113.15764 . The compound is a powder at room temperature . The melting point of its hydrochloride form is between 129-131 degrees Celsius .

Scientific Research Applications

Synthesis and Photochemistry

5,5-Dimethylpyrrolidin-3-one, also known as 5,5-dimethyl-1H-pyrrol-2(5H)-one, has been explored in the field of synthesis and photochemistry. It is prepared from 5,5-dimethylpyrrolidine-2,4-dione and converted into N-substituted derivatives. These derivatives demonstrate varying photochemical reactivities, such as [2 + 2] photocycloaddition and photoreduction, influenced by substituents on the N-atom. This highlights its potential in photochemical applications and in the study of aza-enones (Ihlefeld & Margaretha, 1992).

Pyrroline Series Studies

In studies of the pyrroline series, the pyrolysis of derivatives of 5,5-Dimethylpyrrolidin-3-one yields various compounds. The cyclo-additions explored in these studies help understand the structural dynamics of related compounds, useful in organic chemistry and material science (Bonnett, Ho, & Raleigh, 1965).

Asymmetric Synthesis

Asymmetric synthesis of related compounds, such as Trans-2,5-dimethylpyrrolidine, utilizes derivatives of 5,5-Dimethylpyrrolidin-3-one. This is crucial in the pharmaceutical industry for creating enantiomerically pure compounds, which have significant implications in drug development and synthesis (Zwaagstra, Meetsma, & Feringa, 1993).

Experimental and Theoretical Properties

The compound has been examined for its experimental and theoretical properties, such as spectroscopic and molecular docking studies. These insights are crucial in understanding the molecular interactions and potential applications in drug development and chemical engineering (Fatima et al., 2021).

NMR Studies

Nuclear Magnetic Resonance (NMR) studies involving derivatives of 5,5-Dimethylpyrrolidin-3-one help in understanding the molecular structure of new compounds. This is vital in the field of analytical chemistry for identifying and characterizing new substances (Yan-fang, 2008).

Herbicidal Applications

Its derivatives have been analyzed for their herbicidal properties, demonstrating the compound's potential in agricultural chemistry. Understanding the molecular properties of such derivatives can lead to the development of more effective and environmentally friendly herbicides (Andrea et al., 1990).

Antimicrobial and Antifungal Properties

Some derivatives exhibit significant antimicrobial and antifungal properties, making them potential candidates for pharmaceutical applications in combating infectious diseases (Bhosale et al., 2018).

DNA Binding Properties

Studies have also focused on the effects of its derivatives on the photophysical and DNA binding properties, which are crucial in understanding drug-DNA interactions for therapeutic applications (Banerjee et al., 2013).

Future Directions

While specific future directions for 5,5-Dimethylpyrrolidin-3-one are not mentioned in the search results, it’s worth noting that similar compounds are often used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies . This suggests that 5,5-Dimethylpyrrolidin-3-one could also have potential applications in these areas.

properties

IUPAC Name |

5,5-dimethylpyrrolidin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-6(2)3-5(8)4-7-6/h7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXSXVWHVLDJQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CN1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Dimethylpyrrolidin-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2445307.png)

![3-(2-fluorobenzyl)-7-{[3-(2-furyl)-1-methylpropyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2445308.png)

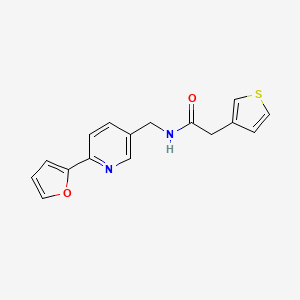

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2445310.png)

![1-methyl-9-(4-methylphenyl)-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2445313.png)

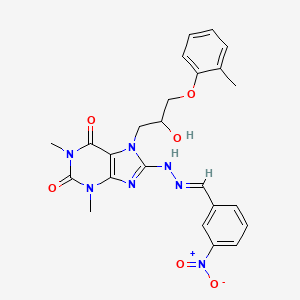

![9-(2,3-dimethylphenyl)-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2445314.png)

![[(2,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B2445318.png)

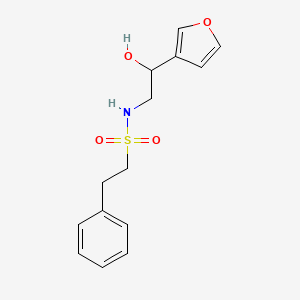

![3-chloro-4-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2445322.png)

![2-(3,4-dimethoxyphenyl)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2445323.png)